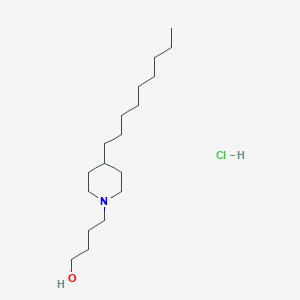![molecular formula C6H8Cl2O2S B14577702 3-Thiabicyclo[3.1.0]hexane, 6,6-dichloro-1-methyl-, 3,3-dioxide CAS No. 61170-07-8](/img/structure/B14577702.png)
3-Thiabicyclo[3.1.0]hexane, 6,6-dichloro-1-methyl-, 3,3-dioxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Thiabicyclo[310]hexane, 6,6-dichloro-1-methyl-, 3,3-dioxide is a heterocyclic compound that contains sulfur and chlorine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Thiabicyclo[3.1.0]hexane, 6,6-dichloro-1-methyl-, 3,3-dioxide typically involves the cyclization of suitable precursors under specific conditions. One common method involves the reaction of bromoacetyl bromide with 3-methyl-2-butenol in the presence of sodium bicarbonate to yield bromoacetate. This intermediate is then subjected to an alkaline reaction in anhydrous tetrahydrofuran (THF) with N,N’-Bis(p-toluenesulfonyl) hydrazine to form alpha-diazoacetate. The final step involves intramolecular cyclopropanation using a transition metal catalyst, such as ruthenium (II), to obtain the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent yields and purity. The choice of solvents, catalysts, and reaction conditions is carefully controlled to maximize efficiency and minimize waste.
Chemical Reactions Analysis
Types of Reactions
3-Thiabicyclo[3.1.0]hexane, 6,6-dichloro-1-methyl-, 3,3-dioxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or sulfide derivatives.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or sulfides.
Scientific Research Applications
3-Thiabicyclo[3.1.0]hexane, 6,6-dichloro-1-methyl-, 3,3-dioxide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-Thiabicyclo[3.1.0]hexane, 6,6-dichloro-1-methyl-, 3,3-dioxide involves its interaction with molecular targets such as enzymes and receptors. The compound’s unique structure allows it to fit into specific binding sites, modulating the activity of these targets. This can lead to various biological effects, depending on the specific pathways involved.
Comparison with Similar Compounds
Similar Compounds
3-Thiabicyclo[3.1.0]hexane-6-carboxylic acid 3,3-dioxide: Similar structure but with a carboxylic acid group.
Bicyclo[3.1.1]heptan-3-one, 2,6,6-trimethyl-: Different core structure but similar bicyclic framework.
Uniqueness
3-Thiabicyclo[3.1.0]hexane, 6,6-dichloro-1-methyl-, 3,3-dioxide is unique due to the presence of both sulfur and chlorine atoms in its structure. This combination imparts distinct chemical properties, making it valuable for specific applications in research and industry.
Properties
CAS No. |
61170-07-8 |
|---|---|
Molecular Formula |
C6H8Cl2O2S |
Molecular Weight |
215.10 g/mol |
IUPAC Name |
6,6-dichloro-1-methyl-3λ6-thiabicyclo[3.1.0]hexane 3,3-dioxide |
InChI |
InChI=1S/C6H8Cl2O2S/c1-5-3-11(9,10)2-4(5)6(5,7)8/h4H,2-3H2,1H3 |
InChI Key |
UGDUVHXTFMLFFN-UHFFFAOYSA-N |
Canonical SMILES |
CC12CS(=O)(=O)CC1C2(Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Trimethyl pyrazolo[3,4-d]azepine-3a,6,8a(3H)-tricarboxylate](/img/structure/B14577640.png)


![N-[4-(4-Chloroanilino)phenyl]acetamide](/img/structure/B14577664.png)


![3-[3-(Chloromethyl)-1,1,3,3-tetramethyldisiloxanyl]prop-2-yn-1-ol](/img/structure/B14577682.png)

![5-Methyl-3,3a,4,9-tetrahydro-2H-pyrrolo[2,3-b]quinolin-2-one](/img/structure/B14577696.png)
![3-[(1,6-Dibromonaphthalen-2-yl)oxy]propane-1,2-diol](/img/structure/B14577697.png)


![2-Formyl-5-[(3-methylbut-2-en-1-yl)oxy]phenyl acetate](/img/structure/B14577710.png)
